molecular formula C13H14ClF3N6O B2474142 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide CAS No. 338410-08-5

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide

Cat. No.: B2474142
CAS No.: 338410-08-5
M. Wt: 362.74
InChI Key: VZYNDOJJYIMFKF-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N’-(2-cyanoethanimidoyl)butanohydrazide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a butanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N’-(2-cyanoethanimidoyl)butanohydrazide typically involves multiple steps. One common method starts with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine to form the pyridinylamino intermediate. This intermediate is then reacted with a cyanoethanimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N’-(2-cyanoethanimidoyl)butanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N’-(2-cyanoethanimidoyl)butanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N’-(2-cyanoethanimidoyl)butanohydrazide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key signaling molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 4-chloro-2-(trifluoromethyl)aniline
  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

What sets 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N’-(2-cyanoethanimidoyl)butanohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N6O/c14-9-6-8(13(15,16)17)7-21-12(9)20-5-1-2-11(24)23-22-10(19)3-4-18/h6-7H,1-3,5H2,(H2,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYNDOJJYIMFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCC(=O)NN=C(CC#N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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